2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a cyclopropylamino group, and a dimethylphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the cyclopropylamino group and the hydroxymethyl group. The final step involves the attachment of the dimethylphenylacetamide moiety through a thioether linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demand for high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The imidazole ring and the cyclopropylamino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce alcohols or amines.
Scientific Research Applications
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Used as a catalyst in organic reactions.
2-Chlorobenzoic acid: An organic compound used as a precursor to various drugs and dyes.
Uniqueness
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-3-6-16(13(2)7-12)22-18(26)11-27-19-20-8-15(10-24)23(19)9-17(25)21-14-4-5-14/h3,6-8,14,24H,4-5,9-11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFDDJJICDJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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